(24S)-24,25-Dihydroxyvitamin D3

Descripción general

Descripción

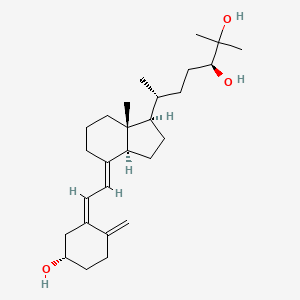

“(24S)-24,25-Dihydroxycholecalciferol” is an inactive form of vitamin D3 which undergoes various levels of hydroxylation to form active vitamin D3 analogs .

Synthesis Analysis

The synthesis of “(24S)-24,25-Dihydroxyvitamin D3” involves the conversion of vitamin D3 (VD3) to its two active forms 25 (OH)VD3 and 1α, 25 (OH)2 VD3 by engineering the hydroxylase CYP105A1 and its redox partners Fdx and Fdr . Also, the production of physiologically active vitamin D3 can be enhanced by engineering the hydroxylase CYP105A1 and the electron transport chain .Molecular Structure Analysis

The molecular structure of “(24S)-24,25-Dihydroxyvitamin D3” is C27H44O3 .Chemical Reactions Analysis

The stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis has been studied . The results showed that Amplifex products were the most stable in the long term .Physical And Chemical Properties Analysis

The physical and chemical properties of “(24S)-24,25-Dihydroxyvitamin D3” include its empirical formula (C27H44O3), molecular weight (416.64), and its form as a colorless to white powder or crystals .Aplicaciones Científicas De Investigación

Role in Stem Cell Proliferation and Pluripotency

Vitamin D3, including its metabolites like (24S)-24,25-Dihydroxyvitamin D3, has been found to stimulate the proliferation capacity and expression of pluripotency markers in human bone marrow mesenchymal stromal/stem cells (MSCs) . This suggests that it could play a crucial role in regenerative medicine, particularly in therapies involving MSCs .

Osteogenesis

Vitamin D3 metabolites have been shown to enhance the osteogenic differentiation potential in MSCs . This means that they could be used to promote bone formation in conditions such as osteoporosis or bone injuries .

Anti-Senescence Effects

Research has shown that Vitamin D3 can reduce senescence in MSCs . This anti-aging effect could be beneficial in various therapeutic applications, including tissue regeneration and anti-aging treatments .

SIRT1 Signaling

Vitamin D3 has been found to increase the expression of sirtuin 1 (SIRT1), a protein involved in cellular health . This suggests that Vitamin D3 and its metabolites could be used to modulate SIRT1 signaling, which has implications in aging, inflammation, and metabolic regulation .

Synthesis of Vitamin D Analogues

The structure of Vitamin D3, including the (24S)-24,25-Dihydroxyvitamin D3 metabolite, has been used as a basis for synthesizing D-ring-modified Vitamin D analogues . These analogues could have different biological activities and could be used in various research and therapeutic applications .

Role in Homeostasis

Vitamin D3 and its metabolites are responsible for various physiological functions to maintain homeostasis in the human body . This suggests a broad range of potential applications in maintaining health and treating diseases .

Mecanismo De Acción

Target of Action

The primary target of (24S)-24,25-Dihydroxyvitamin D3 is the vitamin D receptor (VDR) in the body . The VDR is a nuclear receptor that mediates the action of vitamin D3 by regulating the expression of specific genes .

Mode of Action

(24S)-24,25-Dihydroxyvitamin D3 interacts with its target, the VDR, by binding to it . This binding triggers a conformational change in the VDR, allowing it to interact with specific DNA sequences known as vitamin D response elements (VDREs) . This interaction leads to the regulation of gene expression, resulting in the biological effects of vitamin D3 .

Biochemical Pathways

(24S)-24,25-Dihydroxyvitamin D3 affects several biochemical pathways. It is metabolized in the liver to 25-hydroxyvitamin D3, and in the kidney to 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 . These metabolites play crucial roles in various biological processes, including calcium homeostasis and bone metabolism .

Pharmacokinetics

The pharmacokinetics of (24S)-24,25-Dihydroxyvitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed in the gut and transported to the liver where it is metabolized to 25-hydroxyvitamin D3 . It is then further metabolized in the kidney to its active forms . The bioavailability of (24S)-24,25-Dihydroxyvitamin D3 is influenced by factors such as dietary fat content and the presence of bile salts .

Result of Action

The molecular and cellular effects of (24S)-24,25-Dihydroxyvitamin D3 action are diverse, given its role in gene regulation . It influences the expression of genes involved in calcium homeostasis, immune function, cell proliferation, and differentiation . For instance, in patients with symptoms, signs, or biochemical findings of parathyroid hormone-independent hypercalcemia or hypercalciuria, it acts as a screening test for inactivating CYP24A1 variants .

Safety and Hazards

Direcciones Futuras

There is a growing interest in vitamin D research due to its pleiotropic effects and the increasing prevalence of vitamin D deficiency in the general population . Future research directions may include further investigation into the role of vitamin D in various medical conditions associated with vitamin D deficiency .

Propiedades

IUPAC Name |

(3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKJYANJHNLEEP-WQUHCOROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(24S)-24,25-Dihydroxyvitamin D3 | |

CAS RN |

55700-58-8 | |

| Record name | 55700-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECALCIFEROL, (24S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVQ6RX7DAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

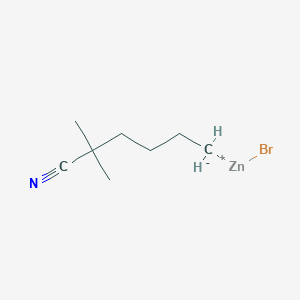

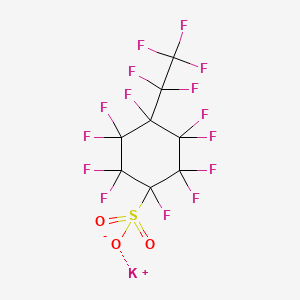

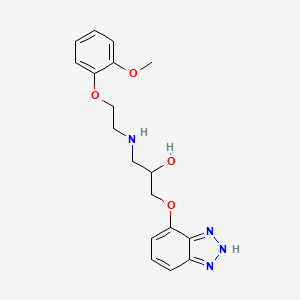

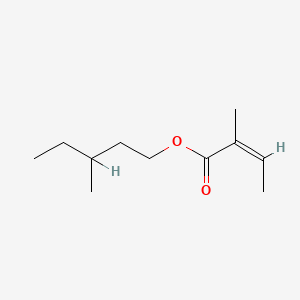

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

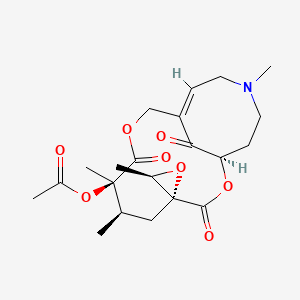

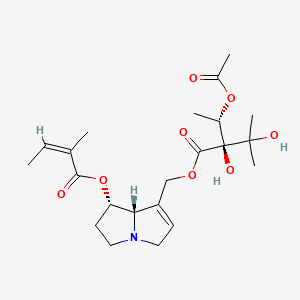

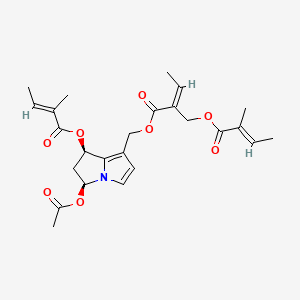

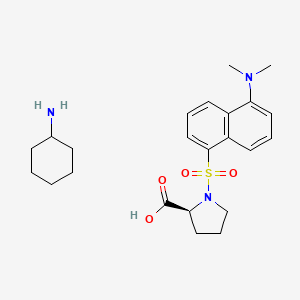

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)

![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)

![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)